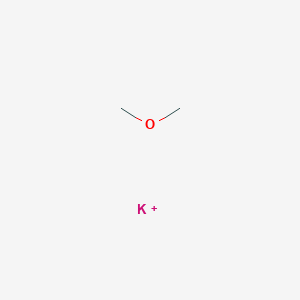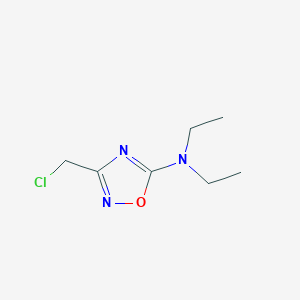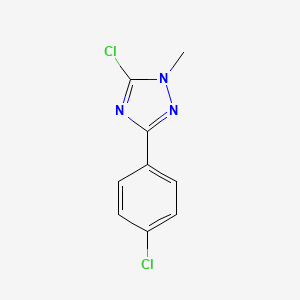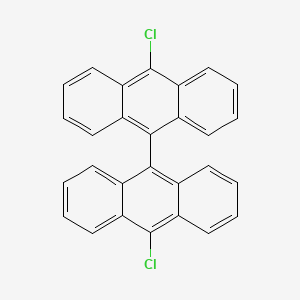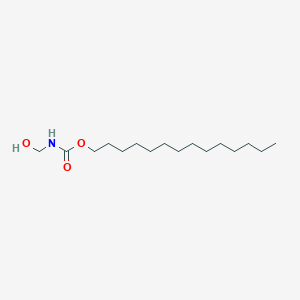
Tetradecyl (hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl (hydroxymethyl)carbamate is a compound belonging to the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields due to their stability and ability to form hydrogen bonds. This compound, in particular, has applications in medicinal chemistry, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with isocyanates under mild conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Additionally, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamate oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetradecyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tetradecyl (hydroxymethyl)carbamate involves its ability to form stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to penetrate cell membranes and form hydrogen bonds with target proteins enhances its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Tetradecyl sulfate
- Tetradecylamine
- Tetradecyl alcohol
Uniqueness
Tetradecyl (hydroxymethyl)carbamate is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to interact effectively with both lipid membranes and aqueous environments, making it versatile in various applications. Additionally, its stability and ease of synthesis further distinguish it from other similar compounds .
Properties
CAS No. |
188743-70-6 |
|---|---|
Molecular Formula |
C16H33NO3 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
tetradecyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)17-15-18/h18H,2-15H2,1H3,(H,17,19) |
InChI Key |
SSOLAKZDLZVCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


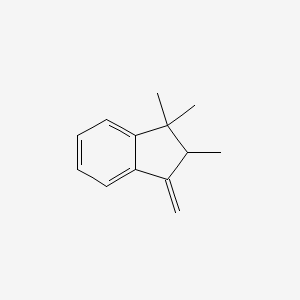
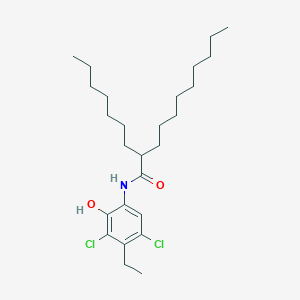
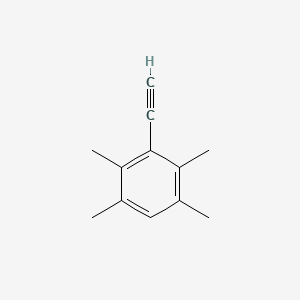


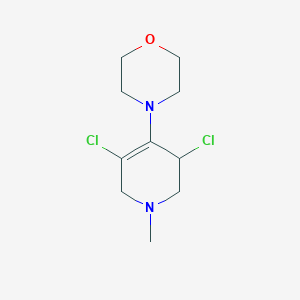
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
